molecular formula C13H13NO2 B1608062 8-Ethyl-2-methylquinoline-4-carboxylic acid CAS No. 288151-72-4

8-Ethyl-2-methylquinoline-4-carboxylic acid

Cat. No. B1608062
CAS RN: 288151-72-4
M. Wt: 215.25 g/mol
InChI Key: JNKCJGCFXQNMTM-UHFFFAOYSA-N
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Description

8-Ethyl-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 8-Ethyl-2-methylquinoline-4-carboxylic acid is 1S/C13H13NO2/c1-3-9-5-4-6-10-11 (13 (15)16)7-8 (2)14-12 (9)10/h4-7H,3H2,1-2H3, (H,15,16) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

8-Ethyl-2-methylquinoline-4-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 215.25 .

Scientific Research Applications

Proteomics Research

In the field of proteomics, 8-Ethyl-2-methylquinoline-4-carboxylic acid is utilized for its biochemical properties. It serves as a building block in the synthesis of complex molecules used in proteomic studies to understand protein functions and interactions .

Medicinal Chemistry

This compound is a key scaffold in medicinal chemistry, where it’s used to synthesize various biologically active molecules. Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antitumor agents .

Industrial Chemistry

In industrial applications, 8-Ethyl-2-methylquinoline-4-carboxylic acid derivatives are used in the synthesis of dyes, solvents for terpenes and resins, and as intermediates in the production of organic light-emitting diodes (OLEDs) .

Agriculture

The quinoline structure of the compound is significant in the development of agrochemicals. Its derivatives can be tailored to produce compounds with potential use as pesticides or herbicides, contributing to crop protection strategies .

Environmental Science

While specific applications in environmental science are not directly cited, the compound’s role in the synthesis of various quinoline derivatives suggests its indirect use in environmental remediation and pollution control studies .

Materials Science

8-Ethyl-2-methylquinoline-4-carboxylic acid is also relevant in materials science, particularly in the development of new materials for photovoltaic cells, which are crucial for solar energy conversion .

Analytical Chemistry

In analytical chemistry, this compound is part of a collection of unique chemicals used for early discovery research. It may be used as a standard or reference compound in various analytical techniques to identify or quantify substances .

Synthesis of Heterocyclic Compounds

The compound is instrumental in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and industrial chemicals. Its versatility allows for a wide range of substitution patterns, enabling the creation of diverse and complex molecules .

Safety and Hazards

The safety data sheet (SDS) for 8-Ethyl-2-methylquinoline-4-carboxylic acid can provide detailed information on its safety and hazards .

properties

IUPAC Name

8-ethyl-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKCJGCFXQNMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364160
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-2-methylquinoline-4-carboxylic acid

CAS RN

288151-72-4
Record name 8-ethyl-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester (0.205 g) and 5N HCl combined and the solution boiled for 7 h. Solvent was removed at reduced pressure to give the title compound (0.195 g) as a yellow solid. m/z (API+): 216 (MH+), 214 (API−) 214(M-H).
Name
8-Ethyl-2-methylquinoline-4-carboxylic acid ethyl ester
Quantity
0.205 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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